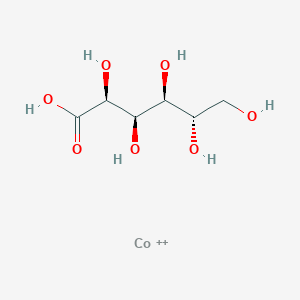

葡萄糖酸钴(II)水合物

描述

Synthesis Analysis

The synthesis of cobalt(II) complexes often involves hydrothermal or metathesis reactions, as seen in the preparation of cobalt(II)-pyromellitate complexes. These methods can potentially be applied to cobalt(II) gluconate hydrate, adapting conditions such as solvent, temperature, and cobalt source to optimize yield and purity (H. Kumagai, C. Kepert, & M. Kurmoo, 2002).

Molecular Structure Analysis

Cobalt(II) complexes exhibit diverse molecular structures, ranging from monomeric units to three-dimensional networks. For instance, cobalt(II) complexes with L-glutamate show a three-dimensional chiral metal–organic network, suggesting that cobalt(II) gluconate might form similar intricate structures (Yugen Zhang, M. Saha, & I. Bernal, 2003).

Chemical Reactions and Properties

Cobalt(II) complexes are known for their versatile chemical behaviors, including their ability to undergo redox reactions and to bind with various organic and inorganic ligands. The presence of cobalt(II) in complexes often imparts magnetic properties due to its unpaired electrons, as seen in cobalt(II) complexes with pyromellitate, which display complex magnetic behaviors (H. Kumagai, C. Kepert, & M. Kurmoo, 2002).

Physical Properties Analysis

Physical properties such as solubility, color, and crystallinity of cobalt(II) complexes can vary widely depending on the ligands involved and the hydration state. Studies on cobalt(II) dichloride hydrates provide insights into phase transitions among different hydrates, which could be relevant for understanding the physical behavior of cobalt(II) gluconate hydrate under varying environmental conditions (K. Waizumi, H. Masuda, H. Ohtaki, K. Tsukamoto, & I. Sunagawa, 1990).

Chemical Properties Analysis

The chemical properties of cobalt(II) gluconate hydrate, such as its reactivity, stability, and coordination behavior, can be inferred from studies on similar cobalt(II) complexes. For example, cobalt(II) complexes with biologically active ligands like glutathione reveal insights into their coordination chemistry and potential reactivity patterns (Bibhesh K. Singh, R. Sharma, & B. S. Garg, 2006).

科学研究应用

生物传感器和基于生物传感器的解决方案:Ashton 和 Pickering(1970 年)指出,葡萄糖酸钴(II)体系表现出不稳定的阳离子物质和不溶性化合物,特别是在 pH 值高于 9.5 的情况下。该特性表明在生物传感器和基于生物传感器的解决方案中具有潜在应用 (Ashton 和 Pickering,1970 年).

电分析应用:Casella 和 Di Fonzo(2011 年)发现,在玻璃碳表面电极上从含有 Co-葡萄糖酸盐配合物的碱性浴中电解沉积氧化钴,可产生显着的电分析结果,特别适用于强碱性溶液中的安培测定应用 (Casella 和 Di Fonzo,2011 年).

动力学催化钴测定:Chaparro 等人(2015 年)提出了一种动力学催化方法,使用多注射流动注射分析 (MSFIA) 在 pH 值为 9.2 时测定钴,在包括葡萄糖酸钴在内的各种样品中实现了 95% 的钴回收率 (Chaparro 等人,2015 年).

钢铁生产中的电沉积:Abd El Rehim 等人(2002 年)证明,从葡萄糖酸盐浴中电沉积钴可生产出具有高显微硬度和高性能的钢。沉积性能受电荷转移控制的影响 (Abd El Rehim、Ibrahim 和 Dankeria,2002 年).

肼化合物的检测:Casella 和 Contursi(2012 年)表明,氧化氢化钴改性的玻璃碳电极可有效检测肼化合物,检测限为 0.5 至 2 M,线性范围超过三个数量级 (Casella 和 Contursi,2012 年).

超级电容器应用:Yang 等人(2013 年)创造了氧化钴掺杂石墨多孔碳微球 (Co-GPCMs),这是一种用于高能量密度超级电容器的新型电极材料,提供改进的能量密度和更高的操作电压 (Yang 等人,2013 年).

安全和危害

未来方向

属性

IUPAC Name |

cobalt(2+);(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Co/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+2/t2-,3-,4+,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDSOAUIVHRFK-OSQBQZLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CoO7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222241 | |

| Record name | Cobaltous gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) gluconate hydrate | |

CAS RN |

71957-08-9 | |

| Record name | Cobaltous gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(D-gluconato-O1,O2)cobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

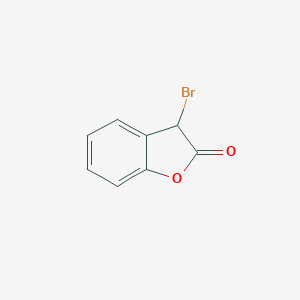

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)